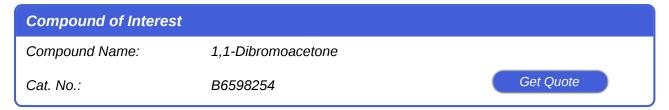


The Genesis of a Versatile Reagent: A Technical Guide to 1,1-Dibromoacetone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromoacetone, a geminal dihalogenated ketone, has emerged from the annals of 19th-century organic chemistry to become a valuable tool in modern chemical synthesis and drug development. This in-depth technical guide provides a comprehensive overview of the history, discovery, and chemical properties of **1,1-dibromoacetone**. It details experimental protocols for its synthesis, explores its applications in the construction of bioactive heterocycles and as a linker in antibody-drug conjugates (ADCs), and visualizes key chemical pathways.

History and Discovery

The history of **1,1-dibromoacetone** is intrinsically linked to the broader exploration of α -haloketones, a class of compounds that gained prominence in the mid-19th century. While a definitive first synthesis of a simple α -haloketone is challenging to pinpoint, the work of French chemist Charles Adolphe Wurtz on chloroacetone around 1859 and the synthesis of bromoacetone by N. Sokolowsky laid the foundational groundwork for the study of halogenated ketones.[1]

The first preparations of these compounds typically involved the direct halogenation of acetone. [1] The direct bromination of acetone is known to produce a mixture of mono-, di-, and tribrominated species, with **1,1-dibromoacetone** and its isomer, **1,3-dibromoacetone**, being common products. Although a specific individual and date for the first isolation and



characterization of **1,1-dibromoacetone** are not clearly documented in readily available historical records, its existence was implicitly understood as a component of these complex reaction mixtures. Early 20th-century chemical literature, such as the comprehensive "Beilsteins Handbuch der Organischen Chemie," began to systematically catalog such compounds, solidifying their place in the landscape of organic chemistry.[2][3][4][5][6][7]

Chemical and Physical Properties

1,1-Dibromoacetone is a colorless to light yellow liquid with a sharp, pungent odor.[5][8] Its high reactivity stems from the presence of two electron-withdrawing bromine atoms on the carbon atom alpha to the carbonyl group, which makes this carbon highly electrophilic and susceptible to nucleophilic attack.[9]

Table 1: Physical and Chemical Properties of 1,1-Dibromoacetone

Property	Value	Reference(s)
CAS Number	867-54-9	[1][10]
Molecular Formula	C ₃ H ₄ Br ₂ O	[1]
Molecular Weight	215.87 g/mol	[1]
Boiling Point	186.1 °C at 760 mmHg	[1]
Density	2.118 g/cm ³	[1]
Melting Point	Not Available	[1]
Flash Point	84.6 °C	[1]
Appearance	Colorless to light yellow liquid	[5][8]

Experimental Protocols

The synthesis of **1,1-dibromoacetone** is most commonly achieved through the direct bromination of acetone. However, this reaction typically yields a mixture of brominated products, and achieving high selectivity for the **1,1-**isomer requires careful control of reaction conditions.



Synthesis of a Mixture Containing 1,1-Dibromoacetone

This protocol, adapted from a procedure for the synthesis of bromoacetone, yields a higher-boiling fraction containing isomeric dibromoacetones.[8] Another similar procedure reports a specific yield for **1,1-dibromoacetone**.[11]

Materials:

- Acetone (c.p.)
- Bromine
- Glacial Acetic Acid
- Water
- · Anhydrous Sodium Carbonate
- Anhydrous Calcium Chloride

Equipment:

- 5-L three-necked, round-bottomed flask
- Efficient mechanical stirrer
- 48-cm Allihn reflux condenser
- Thermometer
- 500-cc separatory funnel
- Water bath
- Fractional distillation apparatus

Procedure:

• In the 5-L flask, combine 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.



- Begin stirring and heat the mixture in a water bath to maintain a temperature of approximately 65 °C in the flask.
- Carefully add 354 cc (7.3 moles) of bromine through the separatory funnel over one to two hours, regulating the addition to prevent the accumulation of unreacted bromine.
- Continue stirring until the solution is decolorized (approximately 20 minutes after the bromine addition is complete).
- Dilute the reaction mixture with 800 cc of cold water and cool to 10 °C.
- Neutralize the solution to Congo red with approximately 1 kg of solid anhydrous sodium carbonate.
- Separate the oily layer that forms using a separatory funnel and dry it with 80 g of anhydrous calcium chloride.
- Perform fractional distillation on the dried oil. The higher-boiling fraction will contain a mixture
 of isomeric dibromoacetones, including 1,1-dibromoacetone. A similar procedure yielded 20
 g of 1,1-dibromoacetone.[11]

Note: This reaction should be performed in a well-ventilated hood as both bromine and bromoacetone are powerful irritants.[8]

Applications in Research and Drug Development

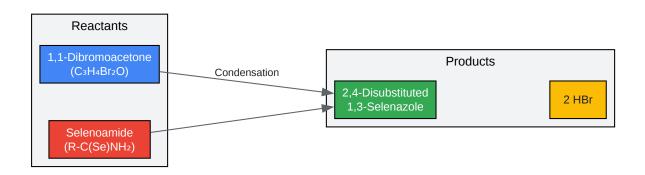
The high electrophilicity of the α -carbon in **1,1-dibromoacetone** makes it a versatile reagent in organic synthesis, particularly for the construction of heterocyclic compounds and in bioconjugation strategies.

Synthesis of Bioactive Heterocycles: 1,3-Selenazoles

1,1-Dibromoacetone is a key building block in the Hantzsch synthesis of thiazoles and its selenium analogues, 1,3-selenazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[12][13][14][15][16][17][18][19]



The synthesis involves the condensation of an α -haloketone, such as **1,1-dibromoacetone**, with a selenoamide. The general reaction scheme is depicted below.



Click to download full resolution via product page

Caption: General synthesis of 1,3-selenazoles from **1,1-dibromoacetone**.

Many 1,3-selenazole derivatives have shown potent biological activity. For example, certain selenazoles exhibit antitumor properties by inducing apoptosis in cancer cells. The precise signaling pathways are often dependent on the specific substituents on the selenazole ring, but can involve the modulation of key cellular processes such as cell cycle progression and the activation of apoptotic caspases.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

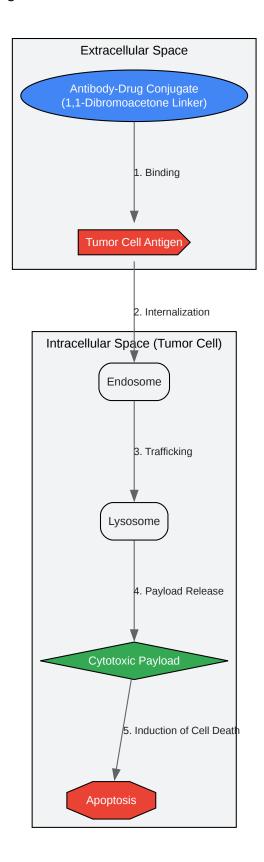
Dihaloacetones, including **1,1-dibromoacetone**, have been utilized as bifunctional linkers in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[20][21][22][23][24][25][26][27]

The general mechanism of action for an ADC involves the antibody binding to a specific antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex. [20][27][28][29] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then exerts its therapeutic effect, often by inducing apoptosis.[20][28]

1,1-Dibromoacetone can be used to cross-link two thiol groups, such as those from cysteine residues in an antibody, forming a stable thioether linkage. This provides a method for



attaching a payload to the antibody. The signaling pathway ultimately affected is determined by the nature of the cytotoxic drug that is released.





Click to download full resolution via product page

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

From its origins as an indistinct component in early organic synthesis to its current role as a sophisticated tool in medicinal chemistry and drug development, **1,1-dibromoacetone** has proven to be a versatile and valuable chemical entity. Its unique reactivity continues to be exploited for the creation of complex molecules with significant biological potential. Further research into selective synthesis methods and the exploration of its utility in novel bioconjugation strategies will undoubtedly expand its importance in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. Justus Liebigs Annalen der Chemie Wikipedia [de.wikipedia.org]
- 3. Beilsteins Handbuch der Organischen Chemie Wikipedia [de.wikipedia.org]
- 4. Beilsteins Handbuch der organischen Chemie : Beilstein, Friedrich Konrad, 1838-1906 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 5. Beilsteins Handbuch der organischen Chemie Friedrich Konrad Beilstein Google Libros [books.google.com.pa]
- 6. umsl.edu [umsl.edu]
- 7. Beilsteins Handbuch der organischen Chemie: Erstes Ergänzungswerk, die ... Friedrich Konrad Beilstein Google Books [books.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1,1-Dibromoacetone | 867-54-9 | Benchchem [benchchem.com]
- 10. 1,1-Dibromoacetone | 867-54-9 [chemicalbook.com]

Foundational & Exploratory





- 11. prepchem.com [prepchem.com]
- 12. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. sscdt.org [sscdt.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Mechanism of Action of Antibody-Drug Conjugates (ADC) [bocsci.com]
- 21. njbio.com [njbio.com]
- 22. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADC Linker The key from mAb to ADC [bocsci.com]
- 24. chempep.com [chempep.com]
- 25. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Antibody–Drug Conjugates as an Emerging Therapy in Oncodermatology PMC [pmc.ncbi.nlm.nih.gov]
- 28. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 29. Current ADC Linker Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Genesis of a Versatile Reagent: A Technical Guide to 1,1-Dibromoacetone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6598254#history-and-discovery-of-1-1dibromoacetone]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com